molecular formula C21H20ClN5 B11633757 2,2'-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline

2,2'-(6-Chloro-1,3,5-triazine-2,4-diyl)di-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11633757
M. Wt: 377.9 g/mol
InChI Key: BTVPFQCDWASNAL-UHFFFAOYSA-N
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Description

2-[4-Chloro-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chloro group and a tetrahydroisoquinoline moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method involves the reaction of 4-chloro-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3,5-triazine with 1,2,3,4-tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various quinoline and dihydro derivatives, as well as substituted triazine compounds. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

2-[4-Chloro-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-Chloro-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and tetrahydroisoquinoline-based molecules. Examples include:

Uniqueness

The uniqueness of 2-[4-Chloro-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroisoquinoline lies in its dual presence of triazine and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClN5

Molecular Weight

377.9 g/mol

IUPAC Name

2-[4-chloro-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H20ClN5/c22-19-23-20(26-11-9-15-5-1-3-7-17(15)13-26)25-21(24-19)27-12-10-16-6-2-4-8-18(16)14-27/h1-8H,9-14H2

InChI Key

BTVPFQCDWASNAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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